8-Phenoxyoct-6-EN-1-OL
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Overview
Description
8-Phenoxyoct-6-EN-1-OL is an organic compound characterized by the presence of a phenoxy group attached to an octenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenoxyoct-6-EN-1-OL typically involves the reaction of phenol with an appropriate octenol derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between phenol and an alkyl halide, resulting in the formation of the phenoxy group attached to the octenol chain .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation and crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Phenoxyoct-6-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
8-Phenoxyoct-6-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Phenoxyoct-6-EN-1-OL involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. The compound may act on cellular pathways by modulating enzyme activity or interacting with cellular receptors .
Comparison with Similar Compounds
Phenoxyethanol: Shares the phenoxy group but has a shorter alkyl chain.
Phenol: Lacks the octenol chain, making it less hydrophobic.
Octenol: Contains the octenol chain but lacks the phenoxy group
Uniqueness: 8-Phenoxyoct-6-EN-1-OL is unique due to its combination of a phenoxy group and an octenol chain, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
62179-17-3 |
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Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
8-phenoxyoct-6-en-1-ol |
InChI |
InChI=1S/C14H20O2/c15-12-8-3-1-2-4-9-13-16-14-10-6-5-7-11-14/h4-7,9-11,15H,1-3,8,12-13H2 |
InChI Key |
LCIXJIHFXFABTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC=CCCCCCO |
Origin of Product |
United States |
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